molecular formula C13H22ClNO2 B5374454 N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride

Cat. No.: B5374454
M. Wt: 259.77 g/mol
InChI Key: HLVFGJFNCVTZFE-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a propoxyphenoxy group attached to the ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-propoxyphenol with ethylene oxide to form 2-(3-propoxyphenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield N-ethyl-2-(3-propoxyphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of amine-related biochemical pathways and reactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride can be compared with other similar compounds such as:

    N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride: Similar structure but with a methyl group instead of a propoxy group.

    N-ethyl-2-(3-ethylphenoxy)ethanamine;hydrochloride: Contains an ethyl group instead of a propoxy group.

    N-ethyl-2-(3-phenoxy)ethanamine;hydrochloride: Lacks the propoxy group, having only a phenoxy group attached.

The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-ethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-9-15-12-6-5-7-13(11-12)16-10-8-14-4-2;/h5-7,11,14H,3-4,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFGJFNCVTZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCNCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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